3-Oxo-2-(2-oxo-2-phenyl-ethylidene)-1,2,3,4-tetrahydro-quinoxaline-6-carbonitrile
Description
Chemical Formula: C₁₇H₁₁N₃O₂ Molecular Weight: 297.29 g/mol CAS Registry: MVP-IND-90022 (as per ) This compound features a tetrahydroquinoxaline core fused with a 2-oxo-2-phenyl-ethylidene substituent at position 2 and a carbonitrile group at position 4.
Properties
IUPAC Name |
2-[(Z)-2-hydroxy-2-phenylethenyl]-3-oxo-4H-quinoxaline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c18-10-11-6-7-13-14(8-11)20-17(22)15(19-13)9-16(21)12-4-2-1-3-5-12/h1-9,21H,(H,20,22)/b16-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIQYELZJNXYLB-SXGWCWSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=C(C=C(C=C3)C#N)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=NC3=C(C=C(C=C3)C#N)NC2=O)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Oxo-2-(2-oxo-2-phenyl-ethylidene)-1,2,3,4-tetrahydro-quinoxaline-6-carbonitrile (CAS Number: 125103-75-5) is a compound belonging to the quinoxaline class, known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Antitumor Activity
Recent studies have highlighted the antiproliferative properties of quinoxaline derivatives. One study evaluated a series of N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives and found that specific analogs exhibited significant antiproliferative activity against various cancer cell lines. For instance:
- Compound 13d demonstrated an IC50 of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells, indicating potent activity .
These compounds were shown to inhibit tubulin polymerization and induce apoptosis in cancer cells, suggesting a mechanism of action that disrupts microtubule dynamics crucial for cell division.
The mechanism underlying the antitumor activity is primarily linked to the inhibition of tubulin polymerization. The binding mode at the colchicine site was investigated through molecular docking studies, revealing potential interactions that could be exploited for drug development .
Toxicity and Safety Profile
The safety profile of this compound has not been extensively characterized in available literature. However, related compounds have shown varying levels of toxicity:
Comparative Biological Activities
To provide a clearer understanding of its biological activity compared to other compounds in its class, a summary table is presented below:
| Compound Name | Activity Type | IC50 (μM) | Mechanism |
|---|---|---|---|
| 3-Oxo-2-(2-oxo-2-phenyl-ethylidene)-1,2,3,4-tetrahydroquinoxaline | Antiproliferative | 0.126 (HeLa) | Tubulin polymerization inhibitor |
| Quinoxaline derivative A | Antimicrobial | 0.39–0.78 | ROS induction |
| Quinoxaline derivative B | Antitumor | 1.9 (HCT116) | Apoptosis induction |
Case Studies
Several case studies have explored the biological activities of quinoxaline derivatives:
- Anticancer Properties : One study synthesized various quinoxaline derivatives and tested them against multiple cancer cell lines. The most active compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Research has also indicated that certain quinoxaline derivatives possess antimicrobial properties through mechanisms involving oxidative stress and DNA damage .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C16H12N2O2
Molecular Weight: 264.28 g/mol
IUPAC Name: 3-Oxo-2-(2-oxo-2-phenyl-ethylidene)-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
The compound features a quinoxaline core, which is known for its diverse biological activities. The presence of the carbonitrile and keto groups enhances its reactivity and potential interactions with biological targets.
Antiviral Activity
Recent studies have indicated that derivatives of 3-Oxo-2-(2-oxo-2-phenyl-ethylidene)-1,2,3,4-tetrahydroquinoxaline compounds exhibit significant antiviral properties. For instance, research has shown that these compounds can inhibit viral replication in vitro, making them potential candidates for the development of antiviral therapies against various viral infections .
Antioxidant Properties
The antioxidant capacity of this compound has been explored in several studies. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .
Neuroprotective Effects
The neuroprotective effects of 3-Oxo-2-(2-oxo-2-phenyl-ethylidene)-1,2,3,4-tetrahydroquinoxaline have been documented in models of neurodegeneration. The compound appears to mitigate neuronal cell death induced by oxidative stress and excitotoxicity, suggesting its potential use in treating conditions like Alzheimer's disease and Parkinson's disease .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Derivatives
(a) 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
- Formula : C₉H₇N₃O
- Molecular Weight : 173.17 g/mol
- CAS : 221290-03-5 ()
- Comparison :
This simpler analog lacks the 2-(2-oxo-2-phenyl-ethylidene) substituent. The absence of the phenyl-ethylidene group reduces molecular complexity and conjugation, likely lowering lipophilicity (logP) compared to the main compound. Its smaller size may enhance solubility but limit binding affinity in biological systems .
(b) 3-Oxo-2-(4-halophenyl)-4,5,6,7-tetrahydro-v-triazolo-[1,5a]-pyridine
- Example Substituent : 4-Chlorophenyl
- Comparison: This Pfizer compound () replaces the quinoxaline core with a triazolopyridine system.
Substituted Tetrahydroquinoxaline Derivatives
(a) MVP-IND-90021 : 2-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid methyl ester
- Formula : C₁₉H₁₆N₂O₅
- Molecular Weight : 352.34 g/mol
- Comparison :
The methoxy group at the phenyl ring enhances electron-donating capacity, while the methyl ester at position 6 increases steric bulk. This may reduce membrane permeability compared to the carbonitrile group in the main compound .
(b) MVP-IND-90023 : 3-Oxo-2-(2-oxo-2-phenyl-ethylidene)-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid methyl ester
Fused-Ring Systems with Carbonitrile Groups
(a) 4-(4-Bromophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile
- Formula : C₂₀H₁₄BrN₃O
- Molecular Weight : 400.25 g/mol
- Key Feature: A benzo[h]quinoline scaffold with a bromophenyl substituent ().
- Comparison: The fused benzoquinoline system increases rigidity and planarity compared to the tetrahydroquinoxaline core. The bromine atom enhances molecular weight and may improve binding to hydrophobic pockets in proteins.
(b) Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate
- Formula : C₁₈H₂₂N₂O₃
- Molecular Weight : 314.38 g/mol
- Comparison: The pyrimidine ring and ethyl ester substituent distinguish this compound ().
Data Table: Key Comparative Parameters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity (Reported) |
|---|---|---|---|---|
| 3-Oxo-2-(2-oxo-2-phenyl-ethylidene)-1,2,3,4-tetrahydro-quinoxaline-6-carbonitrile | C₁₇H₁₁N₃O₂ | 297.29 | Phenyl-ethylidene, carbonitrile | Not specified |
| 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile | C₉H₇N₃O | 173.17 | Carbonitrile | Not specified |
| MVP-IND-90021 | C₁₉H₁₆N₂O₅ | 352.34 | 4-Methoxyphenyl, methyl ester | Not specified |
| 4-(4-Bromophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile | C₂₀H₁₄BrN₃O | 400.25 | Bromophenyl, benzoquinoline | Anticancer |
| 3-Oxo-2-(4-chlorophenyl)-4,5,6,7-tetrahydro-v-triazolo-[1,5a]-pyridine | C₁₃H₁₁ClN₄O | 274.70 | Chlorophenyl, triazolopyridine | Herbicidal |
Research Findings and Implications
- Reactivity: The main compound’s carbonitrile group may participate in nucleophilic additions, similar to derivatives in (e.g., pyrazolo-thieno-pyrimidines) .
- Biological Potential: While the benzoquinoline analog () shows anticancer activity, the main compound’s lack of a fused aromatic system and bromine may limit similar efficacy .
- Synthetic Flexibility : The ethylidene group in the main compound allows for further functionalization (e.g., hydrogenation or substitution), a strategy employed in for generating methyl ester derivatives .
Preparation Methods
Synthetic Routes Overview
The preparation of this compound typically involves the condensation of appropriately substituted precursors to form the quinoxaline core, followed by installation of the 2-(2-oxo-2-phenyl-ethylidene) moiety and the 6-carbonitrile substituent. Two main synthetic strategies have been reported:
Microwave-assisted cyclization of 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles with benzene-1,2-diamines to form quinoxaline derivatives, which can be tailored to yield the target compound or close analogs.
Multi-step functional group transformations starting from substituted indoles or spirocyclic intermediates , involving ring-opening, extrusion of phenylacetonitrile, and cyclization to quinoxaline cores.
Microwave-Assisted Cyclization Method
A highly efficient and convenient method utilizes microwave irradiation to promote the reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines, leading to the formation of quinoxaline derivatives including the target compound.
Procedure : The reactants are dissolved in xylene and sealed in a microwave tube. The mixture is irradiated at 220 °C for 1 hour, resulting in high-yield formation of the quinoxaline core with extrusion of phenylacetonitrile as a byproduct.
Mechanism : The reaction proceeds via extrusion of the phenylacetonitrile molecule from the indolinyl acetonitrile precursor, generating a 3H-indol-3-one intermediate. This intermediate undergoes nucleophilic attack by the diamine, followed by cyclization to form the quinoxaline ring.
Yields : The target quinoxaline derivatives are obtained in yields ranging from 78% to 90%, demonstrating the efficiency of this method.
Advantages : This approach is rapid, high-yielding, and avoids the need for multiple purification steps. It also allows for structural variation by changing substituents on the starting materials.
Multi-Step Functional Group Transformation
An alternative approach involves the synthesis of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline derivatives via multi-step transformations:
Starting from substituted indoles or spirocyclic compounds, oxidative ring-opening and cyclization cascades are employed.
Functional groups such as keto, oxo, and carbonitrile are introduced via selective substitutions and condensations.
These methods have been used to prepare analogs with biological activity, such as tubulin polymerization inhibitors.
Data Table: Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Conditions | Mechanism Highlights | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Microwave-Assisted Cyclization | 2-(3-oxoindolin-2-yl)-2-phenylacetonitrile + benzene-1,2-diamine | Xylene, 220 °C, 1 h, microwave | Extrusion of phenylacetonitrile, nucleophilic attack, cyclization | 78-90 | Rapid, high-yield, versatile |
| Multi-Step Functionalization | Substituted indoles or spirocyclic intermediates | Multi-step, oxidative ring-opening, cyclization cascades | Stepwise introduction of functional groups and ring formation | Variable | More complex, allows diverse analogs |
Research Findings and Analysis
The microwave-assisted method described by recent research provides a robust, scalable, and eco-friendly approach to synthesize quinoxaline derivatives with the 3-oxo and 2-(2-oxo-2-phenyl-ethylidene) functionalities, including the 6-carbonitrile substitution.
The extrusion of phenylacetonitrile during the reaction is a key mechanistic step that facilitates ring closure and formation of the quinoxaline core.
The method tolerates a variety of substituents on the acetonitrile precursor, enabling the synthesis of a broad range of derivatives with potential biological activities.
Biological evaluations of related quinoxaline derivatives indicate promising antiproliferative activities, suggesting that the preparation methods yield compounds suitable for pharmaceutical development.
Patents covering quinoxaline compounds and derivatives describe synthetic routes involving similar condensation and substitution reactions, confirming the relevance of these methods for industrial and research applications.
Q & A
Basic: What synthetic methodologies are recommended for preparing quinoxaline derivatives structurally analogous to this compound?
Answer:
Quinoxaline derivatives are typically synthesized via cyclization and condensation reactions. For example, tetrahydroquinoxaline scaffolds can be prepared by reacting substituted acetophenones with sodium azide and glacial acetic acid to form intermediates, followed by condensation with ethyl cyanoacetate and aromatic aldehydes under reflux conditions (e.g., 110°C) . Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates is another advanced method for constructing fused N-heterocycles, which may apply to similar quinoxaline systems .
Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
- NMR spectroscopy (¹H and ¹³C): Essential for confirming proton environments and carbon frameworks, particularly for distinguishing tautomeric forms (e.g., keto-enol equilibria) .
- X-ray crystallography: Provides unambiguous structural confirmation, including bond lengths, angles, and packing interactions. For example, space group assignments (e.g., monoclinic ) and hydrogen-bonding networks are resolved via single-crystal studies .
- FT-IR: Validates functional groups such as carbonyl (C=O) and nitrile (C≡N) stretches .
Advanced: How can structural contradictions (e.g., tautomerism) in quinoxaline derivatives be resolved experimentally?
Answer:
X-ray crystallography is the gold standard for resolving tautomeric ambiguities. For instance, crystallographic data can confirm the dominance of a keto form over an enol tautomer by analyzing electron density maps and hydrogen-bonding patterns . Complementary computational studies (e.g., DFT calculations) can predict tautomeric stability and align with experimental findings .
Advanced: What strategies optimize reaction yields in multi-step syntheses of similar heterocycles?
Answer:
- Catalyst selection: Acidic catalysts like BF₃·Et₂O enhance cyclization efficiency, as seen in the synthesis of tetrahydropyran derivatives .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in condensation reactions .
- Temperature control: Stepwise heating (e.g., 80–110°C) minimizes side reactions in multi-component syntheses .
Basic: How is the antibacterial activity of quinoxaline-based compounds evaluated?
Answer:
- Minimum Inhibitory Concentration (MIC) assays: Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Klebsiella pneumoniae) strains. Compounds are dissolved in DMSO and serially diluted in nutrient broth .
- Docking studies: BIOVIA Discovery Studio or AutoDock predicts binding affinities to bacterial targets (e.g., DNA gyrase), correlating with MIC results .
Advanced: How do substituent variations impact biological activity and pharmacokinetics?
Answer:
- Electron-withdrawing groups (e.g., -CN): Enhance metabolic stability but may reduce solubility.
- Bulkier substituents (e.g., phenyl, thiophene): Improve target selectivity but increase molecular weight, affecting bioavailability.
- Structure-Activity Relationship (SAR) studies: Systematic substitution at positions 2, 3, and 6 of the quinoxaline core reveals trends in potency and cytotoxicity .
Advanced: What computational approaches predict binding mechanisms of quinoxaline derivatives?
Answer:
- Molecular docking: Identifies key interactions (e.g., hydrogen bonds with active-site residues) using software like PyRx .
- Molecular dynamics (MD) simulations: Assesses ligand-protein complex stability over time (e.g., 100-ns trajectories) to validate docking predictions .
- QSAR modeling: Relates physicochemical descriptors (logP, polar surface area) to antibacterial efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
